molecular formula C16H19ClI3N3O7 B8449589 5-(2-CHLOROACETAMIDO)-N1,N3-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOISOPHTHALAMIDE

5-(2-CHLOROACETAMIDO)-N1,N3-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOISOPHTHALAMIDE

Cat. No. B8449589
M. Wt: 781.5 g/mol
InChI Key: BTEMNOGZHKANKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648536

Procedure details

N,N'-bis[2,3-di(2-chloroacetoxy)propyl]-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide in N,N-dimethylacetamide and acetonitrile, from Example 3, was hydrolyzed by adding 130 mL of 10N sodium hydroxide solution (1.3 moles). Water (36 mL) was then added to the mixture to give a homogeneous solution. 1N Hydrochloric acid (100 mL, 0.1 moles) was added to precipitate the N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide. The precipitate was collected and washed with water. The wet product was dried at 60° C. in a vacuum oven to give 71.6 g of product, 92.2% yield. The material was 100% pure by HPLC analysis.
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
92.2%

Identifiers

REACTION_CXSMILES
ClCC([O:5][CH:6]([CH2:41][O:42]C(=O)CCl)[CH2:7][NH:8][C:9](=[O:40])[C:10]1[C:31]([I:32])=[C:30]([NH:33][C:34](=[O:37])[CH2:35][Cl:36])[C:29]([I:38])=[C:12]([C:13]([NH:15][CH2:16][CH:17]([O:24]C(=O)CCl)[CH2:18][O:19]C(=O)CCl)=[O:14])[C:11]=1[I:39])=O.[OH-].[Na+].O.Cl>CN(C)C(=O)C.C(#N)C>[OH:5][CH:6]([CH2:41][OH:42])[CH2:7][NH:8][C:9](=[O:40])[C:10]1[C:31]([I:32])=[C:30]([NH:33][C:34](=[O:37])[CH2:35][Cl:36])[C:29]([I:38])=[C:12]([C:13]([NH:15][CH2:16][CH:17]([OH:24])[CH2:18][OH:19])=[O:14])[C:11]=1[I:39] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC(CNC(C1=C(C(C(=O)NCC(COC(CCl)=O)OC(CCl)=O)=C(C(=C1I)NC(CCl)=O)I)I)=O)COC(CCl)=O
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
CUSTOM
Type
CUSTOM
Details
to precipitate the N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The wet product was dried at 60° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
OC(CNC(C1=C(C(C(=O)NCC(CO)O)=C(C(=C1I)NC(CCl)=O)I)I)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 71.6 g
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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